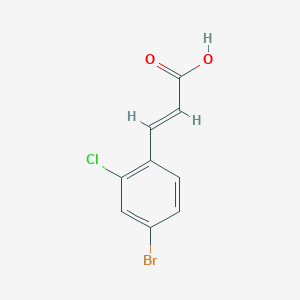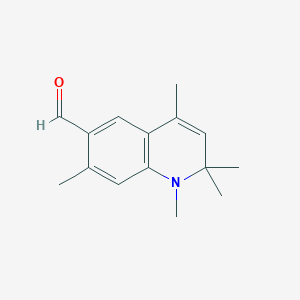
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde
Overview
Description
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C15H19NO . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of 1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde can be found in various chemical databases . It consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The compound is substituted with methyl groups at the 1, 2, 2, 4, and 7 positions, and a carbaldehyde group at the 6 position .Chemical Reactions Analysis
The photoinduced Markovnikov addition of methanol to the double bond of a related compound, 2,2,4,6-tetramethyl-1,2-dihydroquinoline, has been studied . The reaction was observed to proceed via the formation of two transients in neutral solutions, with lifetimes on the millisecond timescale . The first reaction is proposed to be a proton transfer, while the second reaction is proposed to be the nucleophilic addition of the solvent to a carbocation .Scientific Research Applications
Photochemistry
In the field of photochemistry , this compound has been studied for its role in the photoinduced Markovnikov addition of methanol to dihydroquinoline derivatives . The research explores the mechanism of this reaction, which is significant for understanding the behavior of dihydroquinolines under light exposure and could have implications for developing new photochemical processes.
Pharmacology
The compound’s applications in pharmacology are linked to its potential in proton transfer dynamics studies . These studies are crucial for understanding how proton transfer occurs in biological systems, which is fundamental to many biochemical processes, including enzyme function and energy transfer.
Material Science
In material science , the compound’s unique properties make it a valuable tool for various experiments. Its versatility allows for its use in the development of new materials with potential applications in electronics, coatings, and other advanced materials.
Analytical Chemistry
Analytical chemistry: benefits from the use of this compound in the development of novel analytical methods. Its chemical structure could be utilized in the synthesis of new reagents or as a standard for calibrating instruments used in chemical analysis .
Organic Synthesis
The compound finds use in organic synthesis , where it may serve as a building block for synthesizing more complex organic molecules. Its structure could be key in the development of new synthetic routes or in the improvement of existing ones .
Biochemistry
In biochemistry , the compound’s applications could be related to its interactions with other biological molecules. Understanding these interactions can provide insights into the design of new drugs or the development of biomimetic materials .
Environmental Science
Lastly, in environmental science , the compound could be used in research related to environmental monitoring and remediation. Its chemical properties might make it suitable for detecting pollutants or for use in processes that mitigate environmental damage.
properties
IUPAC Name |
1,2,2,4,7-pentamethylquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOKZXKUZEPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



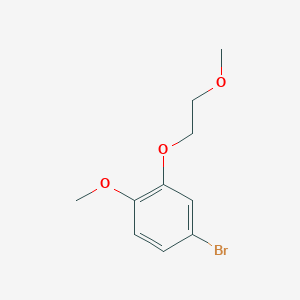

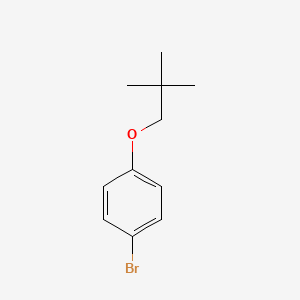

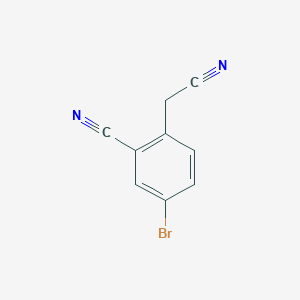
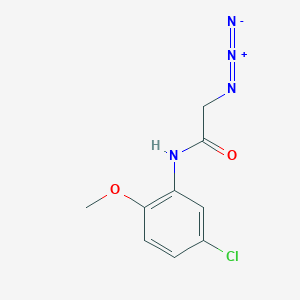
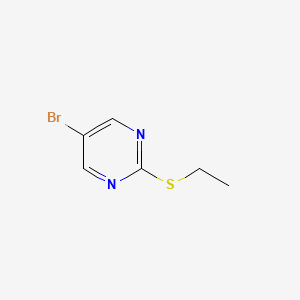

amine](/img/structure/B1522614.png)
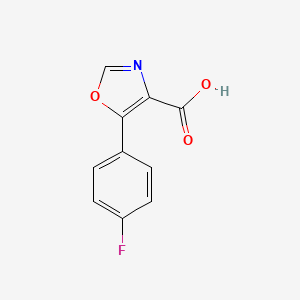
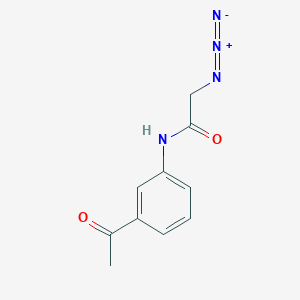

![1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1522619.png)
